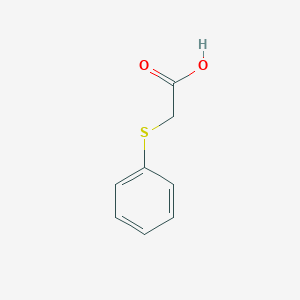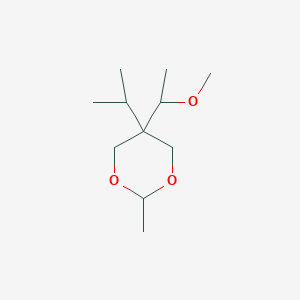
trans-5-Isopropyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-5-Isopropyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane, also known as trans-PT-141 or bremelanotide, is a synthetic peptide that acts as a non-selective agonist at melanocortin receptors. It was originally developed as a potential treatment for sexual dysfunction, but its potential applications have expanded to include a range of other conditions.
Mécanisme D'action
Trans-PT-141 acts as an agonist at melanocortin receptors, which are involved in a variety of physiological processes, including sexual function, appetite regulation, and inflammation. Specifically, it activates the MC4R receptor, which is involved in sexual function and energy balance.
Biochemical and Physiological Effects:
Trans-PT-141 has been shown to have a number of biochemical and physiological effects, including increased sexual desire and arousal, decreased appetite, and decreased inflammation. It has also been shown to have a positive effect on cardiovascular function, including reducing blood pressure and improving vascular function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using trans-5-Isopropyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane in lab experiments is its specificity for melanocortin receptors, which allows for more targeted studies of these receptors. However, one limitation is its relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are a number of potential future directions for research on trans-5-Isopropyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane, including:
1. Further studies on its potential applications in sexual dysfunction, obesity, and cardiovascular disease.
2. Development of longer-acting formulations to allow for more extended studies of its effects.
3. Investigation of its potential as a treatment for other conditions, such as autoimmune diseases and chronic pain.
4. Studies on its potential side effects and interactions with other drugs.
5. Exploration of its potential as a tool for studying melanocortin receptors and their role in various physiological processes.
Méthodes De Synthèse
Trans-PT-141 is synthesized using solid-phase peptide synthesis techniques, in which the peptide is assembled one amino acid at a time on a solid support. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
Applications De Recherche Scientifique
Trans-PT-141 has been studied for its potential applications in a number of areas, including sexual dysfunction, obesity, and cardiovascular disease. In particular, it has been shown to have a positive effect on sexual function in both men and women, with a lower incidence of side effects compared to other treatments.
Propriétés
Numéro CAS |
19476-90-5 |
|---|---|
Nom du produit |
trans-5-Isopropyl-5-(1-methoxyethyl)-2-methyl-1,3-dioxane |
Formule moléculaire |
C11H22O3 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
5-(1-methoxyethyl)-2-methyl-5-propan-2-yl-1,3-dioxane |
InChI |
InChI=1S/C11H22O3/c1-8(2)11(9(3)12-5)6-13-10(4)14-7-11/h8-10H,6-7H2,1-5H3 |
Clé InChI |
IXESRTVHFFPTLQ-UHFFFAOYSA-N |
SMILES |
CC1OCC(CO1)(C(C)C)C(C)OC |
SMILES canonique |
CC1OCC(CO1)(C(C)C)C(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



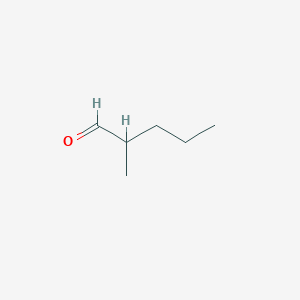
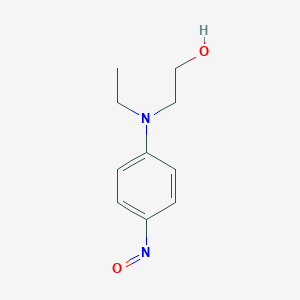

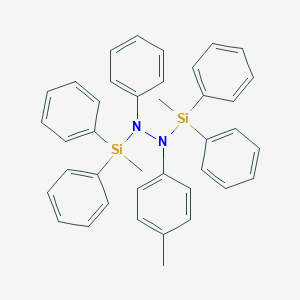
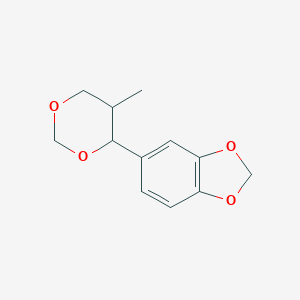
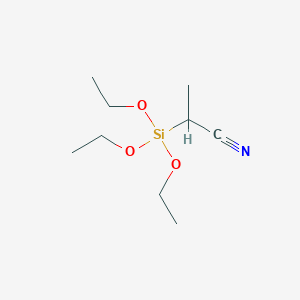
![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B94391.png)
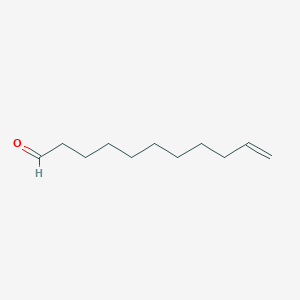
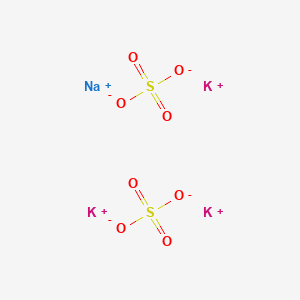
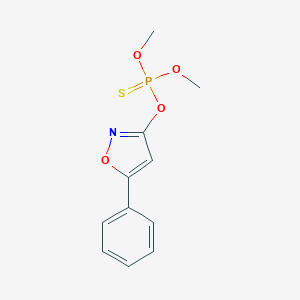
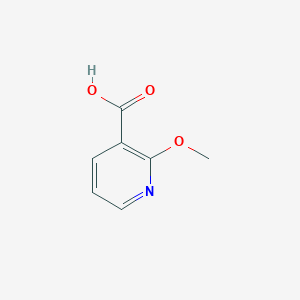
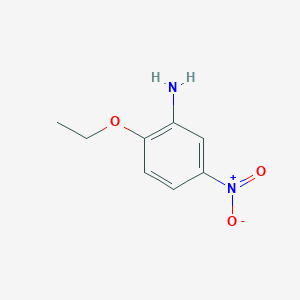
![(3Ar,5S,6S,6aR)-6-[[(3aR,5S,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]-hydroxymethoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde](/img/structure/B94400.png)
